Product packaging for Cis-(Pinan-2-ylmethyl)amine(Cat. No.:)

Cis-(Pinan-2-ylmethyl)amine

Cat. No.: B11754964
M. Wt: 167.29 g/mol
InChI Key: NKOAXFJPHBJQSO-UHFFFAOYSA-N
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Description

Cis-(Pinan-2-ylmethyl)amine is a chiral amine building block of significant interest in advanced organic synthesis and pharmaceutical research. Its structure, featuring a rigid pinane backbone, makes it a valuable precursor for the development of asymmetric catalysts and ligands, which are crucial for creating enantiomerically pure compounds. This high-purity compound is utilized in the research and development of new synthetic methodologies, particularly in stereoselective reactions. As a chiral synthon, it can be incorporated into more complex molecular architectures to study structure-activity relationships or to impart specific three-dimensional properties. Applications: The primary application of this compound is as a versatile chiral building block. Its uses extend to serving as a precursor for ligands in metal-catalyzed asymmetric reactions and as a key intermediate in the synthesis of potential pharmaceutical agents and natural product analogs. The pinane scaffold may also be explored for the development of flavors, fragrances, and specialty materials. Handling and Storage: Store in a cool, dark place under an inert atmosphere. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N B11754964 Cis-(Pinan-2-ylmethyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

(2,6,6-trimethyl-2-bicyclo[3.1.1]heptanyl)methanamine

InChI

InChI=1S/C11H21N/c1-10(2)8-4-5-11(3,7-12)9(10)6-8/h8-9H,4-7,12H2,1-3H3

InChI Key

NKOAXFJPHBJQSO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1C2)(C)CN)C

Origin of Product

United States

Synthetic Methodologies for Cis Pinan 2 Ylmethyl Amine and Its Analogues

Strategies for the Preparation of Pinane-Derived Amine Scaffolds

The preparation of the foundational pinane-derived amine structures is primarily achieved through the chemical modification of readily available natural products, particularly α-pinene and β-pinene. These bicyclic monoterpenes offer a rigid, chiral framework that is strategically manipulated to introduce the desired amine functionality with a high degree of stereochemical control.

Derivation from Natural Monoterpenes: Alpha-Pinene and Beta-Pinene (B31000) Feedstocks

Alpha-pinene (α-pinene) and beta-pinene (β-pinene) are the cornerstone starting materials for the synthesis of a wide array of pinane (B1207555) derivatives, including amines. researchgate.net These compounds are major constituents of turpentine, making them inexpensive and readily available chiral building blocks. researchgate.netstudy.com The synthesis of pinane-based amines often begins with the hydrogenation of α-pinene or β-pinene to yield cis-pinane (B1246623) and trans-pinane. researchgate.netresearchgate.net For instance, the hydrogenation of α-pinene over nickel or palladium catalysts can produce cis-pinane with high selectivity. nih.govrsc.orgnih.gov

Subsequent functionalization of the pinane skeleton allows for the introduction of nitrogen-containing groups. For example, libraries of pinane-based 2-amino-1,3-diols have been synthesized stereoselectively from (−)-α-pinene. researchgate.netnih.gov This process involves converting the terpene into an intermediate like isopinocarveol (B12787810), which then undergoes further transformations to introduce the amino and hydroxyl groups. nih.gov Similarly, (−)-β-pinene can be transformed into chiral aminodiols, which can serve as catalysts in other asymmetric reactions. mdpi.com The biosynthesis of pinenes themselves originates from geranyl pyrophosphate, which cyclizes to form a pinane cation intermediate, the precursor to both α- and β-pinene. rsc.orgbiocrates.com

Key Transformations of Pinene Feedstocks for Amine Synthesis
Pinene IsomerInitial ReactionKey IntermediateResulting Amine Scaffold
α-PineneHydrogenationcis-PinanePrecursor for cis-functionalized amines
α-PineneEpoxidation & RearrangementIsopinocarveolPinane-based 2-amino-1,3-diols
β-PineneOxidative CleavageNopinone (B1589484)Precursor for various pinane amines
β-PineneFunctionalization & AminolysisEpoxy alcoholPinane-based 3-amino-1,2-diols

Synthesis via Key Intermediates: Nopinone and Other Functionalized Pinane Ketones

A crucial strategy in the synthesis of pinane-derived amines involves the use of functionalized ketone intermediates, with nopinone being a prominent example. rsc.org Nopinone is typically prepared by the oxidative cleavage of the exocyclic double bond of β-pinene. researchgate.netgoogle.com This transformation can be achieved using various oxidants, including ozone or potassium permanganate (B83412). researchgate.netgoogle.com The resulting carbonyl group in nopinone is more suitable for subsequent synthetic manipulations compared to the original alkene functionality. researchgate.net

Once obtained, nopinone and other pinane ketones serve as versatile platforms for introducing amine groups. For example, aldol (B89426) condensation of (+)-nopinone with aldehydes can produce α,β-unsaturated ketones, which are precursors to 1,4-amino alcohols after reduction and hydrogenation steps. u-szeged.hu Furthermore, amino ketones of the pinane series have been synthesized through the condensation of hydroxy pinanones with primary amines. researchgate.net These ketone intermediates are fundamental in building the complex architecture of various biologically active molecules and chiral ligands. researchgate.netu-szeged.huresearchgate.net

Stereoselective Construction of Pinane-Based Amine Moieties

Achieving high stereoselectivity is a critical aspect of synthesizing pinane-based amines, as the biological activity of these chiral molecules is often dependent on their specific stereochemistry. nih.govyale.edu The inherent chirality of the starting pinenes provides a strong foundation for controlling the stereochemical outcome of subsequent reactions. researchgate.net

Several stereoselective methods have been developed. For instance, the synthesis of pinane-based 2-amino-1,3-diols from (−)-α-pinene proceeds through a stereoselective aminohydroxylation process, with the relative stereochemistry confirmed by spectroscopic techniques. researchgate.netnih.gov Similarly, the preparation of chiral aminodiols from (−)-β-pinene involves a stereoselective epoxidation of a key allylic alcohol intermediate, followed by ring-opening with amines. mdpi.com The reduction of pinane-based α,β-unsaturated ketones, derived from (+)-nopinone, can also be performed with high diastereoselectivity. u-szeged.hu These methods, which leverage the rigid bicyclic structure of the pinane core, are essential for constructing enantiomerically pure amine moieties for applications in asymmetric synthesis and medicinal chemistry. yale.edunih.govrsc.org

Targeted Synthesis of Cis-(Pinan-2-ylmethyl)amine

The specific synthesis of this compound involves methods that can control both the regioselectivity of amine placement and the stereochemistry at the C-2 position of the pinane ring system. Common approaches include reductive amination of a corresponding aldehyde and multi-step sequences involving hydroboronation.

Reductive Amination Pathways and Related Approaches

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine. wikipedia.orgnih.gov This one-pot reaction is valued for its efficiency and for avoiding the overalkylation issues that can occur with direct alkylation of amines. masterorganicchemistry.comyoutube.com

In the context of synthesizing this compound, a suitable pinane-based aldehyde would be reacted with an ammonia (B1221849) source to form an imine, which is subsequently reduced. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.comharvard.edu Other reagents like 2-picoline-borane have also been shown to be effective for reductive aminations under various conditions, including in methanol, water, or even solvent-free systems. sigmaaldrich.com The success of the reaction can be influenced by factors such as the solvent and the specific catalyst used. albany.edukanto.co.jp

Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey Features
Sodium CyanoborohydrideNaBH₃CNSelectively reduces imines/iminium ions in the presence of aldehydes/ketones. masterorganicchemistry.com Effective at weakly acidic pH. harvard.edu
Sodium TriacetoxyborohydrideNaBH(OAc)₃A mild and selective reagent, often used as an alternative to NaBH₃CN to avoid cyanide waste. masterorganicchemistry.comharvard.edu
2-Picoline-Boranepic-BH₃A stable solid reagent effective in various solvents, including water, and under neat conditions. sigmaaldrich.com
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)A classic method for reducing imines to amines. wikipedia.orgyoutube.com

Hydroboronation-Oxidation-Amination Sequences

An alternative and powerful strategy for the synthesis of this compound from α-pinene involves a hydroboronation-oxidation-amination sequence. The hydroboration of α-pinene is a well-studied reaction that proceeds with high stereoselectivity. wikipedia.org The reaction of α-pinene with borane (B79455) derivatives such as 9-borabicyclo[3.3.1]nonane (9-BBN) or diisopinocampheylborane (B13816774) occurs preferentially from the less sterically hindered face of the double bond, leading to an organoborane intermediate with a specific stereochemistry. wikipedia.org

This organoborane intermediate can then be subjected to further reactions to introduce the aminomethyl group. While direct amination of organoboranes is possible, a more common route involves oxidation of the organoborane to the corresponding alcohol (cis-myrtanol), followed by conversion of the alcohol to a leaving group (like a tosylate or mesylate), and subsequent displacement with an azide (B81097) or ammonia source, followed by reduction if necessary. This multi-step sequence allows for the reliable installation of the amine functionality at the C-2 position with the desired cis stereochemistry relative to the gem-dimethyl bridge, leveraging the stereocontrolled nature of the initial hydroboration step.

Synthesis of Key Precursors and Intermediates

The synthesis of complex chiral molecules like this compound relies on the efficient preparation of key precursors and intermediates. Within the pinane series, compounds such as 3-methylenenopinone, stereoselectively formed epoxides, and amino ketones serve as crucial building blocks for the introduction of nitrogen-containing functionalities.

A key intermediate in the synthesis of various pinane derivatives is 3-methylenenopinone. This α,β-unsaturated ketone can be prepared from the naturally abundant monoterpene, (−)-β-pinene. mdpi.com A common synthetic route involves the initial oxidation of β-pinene to obtain nopinone. epa.gov This oxidation can be achieved using various reagents, with one effective method being the use of acidic potassium permanganate in acetone. Other oxidizing agents such as ozone or sodium periodate (B1199274) in the presence of a ruthenium catalyst have also been employed for the cleavage of the exocyclic double bond in β-pinene to yield nopinone. epa.gov

Once nopinone is obtained, 3-methylenenopinone is synthesized through an aldol condensation reaction with formaldehyde (B43269). google.com This reaction is typically catalyzed by a base such as potassium hydroxide. The reaction conditions, including the molar ratio of reactants and the catalyst concentration, are optimized to achieve high yields of the desired product. For instance, a high yield of over 92% has been reported under specific conditions. The reduction of the carbonyl group in 3-methylenenopinone then provides a key allylic alcohol intermediate for further transformations. mdpi.comresearchgate.net

Starting MaterialReagentsProductYield
(-)-β-Pinene1. Acidic KMnO4, Acetone; 2. Formaldehyde, KOH3-Methylenenopinone>92%
(-)-β-Pinene1. NaIO4/RuCl3; 2. Formaldehyde, Base3-MethylenenopinoneNot specified

The stereoselective epoxidation of allylic alcohols is a fundamental transformation in organic synthesis, allowing for the controlled introduction of an epoxide ring. wikipedia.org In the context of pinane-based syntheses, allylic alcohols derived from intermediates like 3-methylenenopinone are subjected to epoxidation to create chiral epoxy alcohols. mdpi.comresearchgate.net The directing effect of the allylic hydroxyl group plays a crucial role in determining the stereochemical outcome of the epoxidation. wikipedia.orgrsc.org

For pinane-based allylic alcohols, epoxidation with reagents such as tert-butyl hydroperoxide (t-BuOOH) in the presence of a vanadium catalyst, like vanadyl acetylacetonate (B107027) (VO(acac)₂), proceeds in a highly stereoselective manner. mdpi.com This method typically furnishes the epoxide as a single product. mdpi.com The syn-directing effect of the hydroxyl group is a well-established phenomenon in the epoxidation of allylic alcohols, where the oxidant is delivered to the face of the double bond cis to the hydroxyl group. wikipedia.org This stereocontrol is vital for the synthesis of specific diastereomers of subsequent products, such as aminodiols, which are formed upon nucleophilic ring-opening of the epoxide. mdpi.com The stereochemistry of the epoxidation is influenced by factors such as the conformation of the allylic alcohol and the nature of the epoxidizing agent. wikipedia.orgrsc.org

Allylic Alcohol SubstrateEpoxidation ReagentCatalystStereochemical Outcome
Pinane-based allylic alcoholt-BuOOHVO(acac)₂High stereoselectivity (single product) mdpi.com
Cyclic allylic alcoholsm-CPBA-syn-Epoxy alcohol wikipedia.org

Amino ketones are valuable synthetic intermediates, and their stereoselective synthesis is of significant interest. Within the pinane series, amino ketones have been synthesized from α-hydroxypinanones. researchgate.net For instance, the condensation of 3α-hydroxy-10β-pinan-4-one with primary amines such as benzylamine (B48309) and (S)-α-methylbenzylamine leads to the formation of amino ketones. researchgate.net

Interestingly, the reaction of the hydroxy ketone with primary amines in boiling benzene (B151609) results in the formation of amino ketones rather than the expected hydroxy imines. researchgate.net The reaction proceeds with the formation of a single diastereoisomer, indicating a high degree of stereoselectivity. researchgate.net The structure of these amino ketones has been confirmed by spectroscopic methods, including IR and NMR, as well as by NOESY experiments to establish the relative stereochemistry. researchgate.net These pinane-based amino ketones, however, have been noted to be unstable. researchgate.net The formation of these chiral amino ketones provides a pathway to more complex nitrogen-containing derivatives within the pinane framework.

Starting MaterialAmineProductStereoselectivity
3α-Hydroxy-10β-pinan-4-oneBenzylamine(1R,2R,3S,5R)-3-(Benzylamino)-2,6,6-trimethylbicyclo[3.1.1]heptan-4-oneSingle diastereoisomer researchgate.net
3α-Hydroxy-10β-pinan-4-one(S)-α-Methylbenzylamine(1R,2R,3S,5R)-2,6,6-Trimethyl-3-((S)-1-phenylethylamino)bicyclo[3.1.1]heptan-4-oneSingle diastereoisomer researchgate.net

Generation of Related Pinane-Based Chiral Nitrogen-Containing Derivatives

The rigid and chiral pinane skeleton is a versatile scaffold for the synthesis of a variety of nitrogen-containing derivatives, including amino alcohols and aminodiols. These compounds are valuable as chiral ligands in asymmetric catalysis and as building blocks for the synthesis of biologically active molecules. mdpi.combeilstein-journals.orgresearchgate.net

A library of pinane-based amino alcohols and aminodiols can be synthesized from readily available pinene isomers. mdpi.combeilstein-journals.org One common strategy involves the transformation of (−)-α-pinene into isopinocarveol, a key allylic alcohol intermediate. beilstein-journals.orgnih.gov This transformation is achieved through stereoselective epoxidation of α-pinene followed by a base-catalyzed allylic rearrangement. beilstein-journals.orgnih.gov Isopinocarveol can then be converted into a carbamate (B1207046), which undergoes a stereoselective aminohydroxylation to yield a condensed oxazolidin-2-one. researchgate.netbeilstein-journals.org Subsequent hydrolysis or reduction of the oxazolidinone ring provides access to pinane-based 2-amino-1,3-diols. beilstein-journals.orgresearchgate.net

Alternatively, starting from (−)-β-pinene, 3-methylenenopinone can be prepared and reduced to the corresponding allylic alcohol. mdpi.com Stereoselective epoxidation of this allylic alcohol, followed by nucleophilic ring-opening of the resulting epoxide with primary or secondary amines, affords a range of pinane-based aminodiols. mdpi.com The regioselectivity of the epoxide ring-opening is a critical factor in determining the final structure of the aminodiol.

Furthermore, pinane-based 1,4-amino alcohols have been synthesized from (+)-nopinone, which is derived from (−)-β-pinene. u-szeged.hu Aldol condensation of (+)-nopinone with 2-pyridinecarboxaldehyde (B72084) gives an α,β-unsaturated ketone. Diastereoselective reduction of the ketone followed by hydrogenation of the pyridine (B92270) ring results in the formation of 1,4-amino alcohols. u-szeged.hu These synthetic routes highlight the utility of pinane-derived intermediates in accessing a diverse array of chiral amino alcohols and aminodiols.

Starting MaterialKey Intermediate(s)Final Product Type
(−)-α-PineneIsopinocarveol, Oxazolidin-2-one2-Amino-1,3-diols beilstein-journals.orgnih.gov
(−)-β-Pinene3-Methylenenopinone, Epoxy alcoholAminodiols mdpi.com
(+)-Nopinoneα,β-Unsaturated ketone1,4-Amino alcohols u-szeged.hu

Formation of Pinane-Fused and Spiro-Oxazolidine (B91167) Derivatives

The synthesis of pinane-fused and spiro-oxazolidine derivatives often utilizes chiral precursors derived from α-pinene, such as isopinocarveol and (1R)-(−)-myrtenol. beilstein-journals.orgresearchgate.netnih.gov These methodologies allow for the stereoselective formation of complex heterocyclic structures.

A library of pinane-based 2-amino-1,3-diols has been synthesized in a stereoselective manner. beilstein-journals.orgresearchgate.netnih.gov For instance, isopinocarveol, prepared from (−)-α-pinene, can be converted into a condensed oxazolidin-2-one. beilstein-journals.orgresearchgate.netnih.gov This transformation is achieved in two steps: carbamate formation followed by a stereoselective aminohydroxylation process. beilstein-journals.orgresearchgate.net The relative stereochemistry of the resulting pinane-fused oxazolidin-2-one has been confirmed using 2D NMR and X-ray spectroscopic techniques. beilstein-journals.orgresearchgate.netnih.gov

Similarly, the regioisomeric spiro-oxazolidin-2-one can be prepared from the commercially available (1R)-(−)-myrtenol. beilstein-journals.orgresearchgate.netnih.gov The synthesis begins with the formation of a carbamate, followed by a highly regio- and stereoselective aminohydroxylation catalyzed by potassium osmate(VI), leading exclusively to the spiro derivative. nih.gov

Subsequent reduction or alkaline hydrolysis of these oxazolidines, followed by reductive alkylation, yields primary and secondary 2-amino-1,3-diols. beilstein-journals.orgresearchgate.net These aminodiols can then undergo a regioselective ring closure with aldehydes, such as formaldehyde or benzaldehyde, to deliver pinane-condensed oxazolidines. beilstein-journals.orgresearchgate.netnih.gov For example, when an N-benzyl-2-amino-1,3-diol derived from the pinane-fused oxazolidin-2-one is treated with formaldehyde, a pinane-fused oxazolidine (B1195125) is obtained regioselectively. beilstein-journals.org

In contrast, the ring closure of certain thiourea (B124793) derivatives derived from pinane-based aminodiols has been shown to proceed regioselectively to yield spiro derivatives of 2-arylimino- and alkyliminooxazolidines. researchgate.net The primary aminodiol can also be transformed with an imidate, such as ethyl 4-chlorobenzimidate, to form a spiro-2-(4-chlorophenyl)oxazoline in a highly regioselective ring closure. researchgate.net

Table 1: Synthesis of Pinane-Fused and Spiro-Oxazolidine Derivatives

Starting Material Key Reagents/Steps Product Type Ref.
Isopinocarveol (from (−)-α-pinene) 1. Carbamate formation2. Stereoselective aminohydroxylation Pinane-fused oxazolidin-2-one beilstein-journals.orgresearchgate.netnih.gov
(1R)-(−)-Myrtenol 1. Carbamate formation2. Aminohydroxylation (potassium osmate(VI) catalyzed) Spiro-oxazolidin-2-one beilstein-journals.orgresearchgate.netnih.gov
Pinane-based 2-amino-1,3-diols Formaldehyde or benzaldehyde Pinane-condensed oxazolidines beilstein-journals.orgresearchgate.netnih.gov
Pinane-based aminodiol Alkyl or aryl isothiocyanate Spiro-iminooxazolidines researchgate.net

Preparation of Chiral Pyridine-Phosphine Ligands Derived from Alpha-Pinene

Chiral phosphine (B1218219) ligands are crucial in asymmetric catalysis, and α-pinene serves as a valuable chiral starting material for their synthesis. tcichemicals.com Specifically, monoterpene-derived pyridylphosphine ligands can be synthesized from derivatives of α-pinene, such as (−)-pinocarvone. nih.gov

The synthesis of these P,N-heterocyclic ligands involves a multi-step process. nih.gov A key step in one synthetic route is a Kröhnke annulation reaction. nih.gov This involves reacting a Kröhnke salt, pre-synthesized from ethyl bromoacetate (B1195939) and pyridine, with (−)-pinocarvone in the presence of ammonium (B1175870) acetate (B1210297) to form a keto intermediate. nih.gov

This intermediate is then converted to the corresponding triflate by treatment with triflic anhydride. nih.gov A subsequent microwave-assisted reduction of the triflate with pyridinium (B92312) chloride yields an α-chloropyridine derivative. nih.gov The final step is a catalytic dehalogenation using palladium on carbon and formic acid to generate the desired pyridine scaffold attached to the pinane framework. nih.gov This pinane-pyridine scaffold can then be further functionalized to introduce the phosphine moiety, leading to the final chiral pyridine-phosphine ligand. The use of phosphine-boranes as intermediates is a common strategy for the synthesis of P-chiral phosphine ligands, as it allows for stereospecific transformations. nih.govresearchgate.net

Table 2: Key Steps in the Synthesis of a Pyridine Scaffold from (−)-Pinocarvone

Step Precursor Key Reagents Intermediate/Product Ref.
1 (−)-Pinocarvone Kröhnke salt, ammonium acetate Keto intermediate nih.gov
2 Keto intermediate Triflic anhydride Triflate derivative nih.gov
3 Triflate derivative Pyridinium chloride (microwave-assisted) α-Chloropyridine derivative nih.gov

Spectroscopic and Structural Elucidation Techniques

Advanced Spectroscopic Characterization Methodologies for Pinane (B1207555) Amines

Spectroscopic techniques provide a detailed view of the molecular framework and functional groups present in a compound. For pinane amines, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is typically employed to achieve a comprehensive structural elucidation. While a complete, publicly available, peer-reviewed dataset for cis-(Pinan-2-ylmethyl)amine is not readily found, the principles of its characterization can be illustrated through the analysis of structurally similar pinane derivatives and general spectroscopic rules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. upi.edu By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy provides information on the number and type of protons in a molecule. In this compound, the spectrum would exhibit characteristic signals for the protons on the bicyclic pinane skeleton, the gem-dimethyl group, and the aminomethyl side chain. The protons adjacent to the nitrogen atom (CH₂-N) would be expected to appear deshielded, typically in the 2.5-3.0 ppm range. rsc.org The protons of the pinane ring would produce a complex series of multiplets in the aliphatic region (approx. 0.8-2.5 ppm), while the two methyl groups on the bridge would appear as distinct singlets.

¹³C NMR Spectroscopy maps the carbon framework of the molecule. youtube.com Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment. The carbon attached to the nitrogen (CH₂-N) would be found downfield, typically around 40-50 ppm. The quaternary carbon and the two methyl carbons of the gem-dimethyl group would also have characteristic shifts.

2D NMR Experiments , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. mdpi.com

COSY experiments establish which protons are coupled to each other, helping to trace the proton network through the pinane ring system.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the aminomethyl side chain to the correct position on the pinane ring and for assigning the quaternary carbons.

Interactive Table: Predicted NMR Data for this compound Structure
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations (HMBC)
gem-Dimethyl (CH₃)~0.8 (s), ~1.2 (s)~23, ~28Protons correlate to quaternary C and adjacent ring carbons.
Ring CH₂ / CH1.5 - 2.6 (m)25 - 45Various cross-peaks confirming the bicyclic structure.
Bridgehead CH~2.0 (m), ~2.5 (m)~40, ~48Protons correlate to multiple carbons across the ring system.
CH₂-NH₂~2.7 (d)~45Protons correlate to C2 of the pinane ring.
NH₂1.0 - 2.0 (br s)-Not applicable.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the primary amine (-NH₂) is the most characteristic functional group.

The IR spectrum would be expected to show the following key absorption bands:

N-H Stretching: As a primary amine, it should display two distinct, sharp-to-medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the aliphatic C-H bonds in the pinane skeleton.

N-H Bending (Scissoring): A medium to strong absorption is expected in the 1580-1650 cm⁻¹ range.

C-N Stretching: A weak to medium band in the 1020-1250 cm⁻¹ region signifies the stretching of the carbon-nitrogen bond.

Interactive Table: Characteristic IR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric N-H StretchPrimary Amine~3360Medium
Symmetric N-H StretchPrimary Amine~3290Medium
Aliphatic C-H StretchAlkane (C-H)2850 - 2960Strong
N-H Bending (Scissoring)Primary Amine1580 - 1650Medium to Strong
C-N StretchAliphatic Amine1020 - 1250Weak to Medium

Mass Spectrometry (MS), Including GC-MS for Compound Identification and Purity

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating components of a mixture and identifying them, making it ideal for purity assessment.

For this compound (C₁₀H₁₉N), the molecular weight is 153.27 g/mol . The electron ionization (EI) mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A peak at m/z = 153, corresponding to the intact molecule. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.

Key Fragmentation: Amines commonly undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For this molecule, α-cleavage would result in the loss of the pinane radical to form a stable iminium cation at m/z = 30 ([CH₂=NH₂]⁺). This is often a prominent peak in the mass spectra of primary amines with a -CH₂NH₂ group. Other fragments corresponding to the breakdown of the bicyclic pinane ring would also be observed.

Interactive Table: Expected Mass Spectrometry Data for this compound
m/z ValueProposed Fragment IdentitySignificance
153[C₁₀H₁₉N]⁺ (Molecular Ion)Confirms the molecular weight of the compound.
138[M - CH₃]⁺Loss of a methyl group from the pinane ring.
30[CH₂NH₂]⁺Result of characteristic α-cleavage; highly indicative of a primary aminomethyl group.

Chiral Purity Determination and Stereochemical Assignment

The pinane framework contains multiple chiral centers, making the determination of chiral purity—both enantiomeric and diastereomeric—a critical aspect of its analysis.

Methodologies for Enantiomeric Excess (ee) Determination

Enantiomeric excess (ee) quantifies the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. A variety of methods are available for this determination, with chromatographic techniques being the most common and reliable.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for determining ee. rsc.orgchemicalbook.com The sample is passed through a column containing a chiral stationary phase (CSP). The CSP interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. The ratio of the peak areas in the resulting chromatogram corresponds directly to the ratio of the enantiomers, allowing for precise calculation of the ee. researchgate.net

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a capillary column with a chiral stationary phase to separate volatile enantiomers.

NMR with Chiral Derivatizing Agents (CDAs): Enantiomers can be converted into a mixture of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent. Since diastereomers have different physical properties, they exhibit distinct signals in the NMR spectrum. mdpi.com By integrating the signals corresponding to each diastereomer, their ratio, and thus the original ee, can be calculated.

NMR with Chiral Solvating Agents (CSAs): A chiral solvating agent can be added to the NMR sample, which forms transient, weak diastereomeric complexes with the enantiomers. This can induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their quantification.

Interactive Table: Methods for Enantiomeric Excess (ee) Determination
MethodPrincipleAdvantages
Chiral HPLC/GCDifferential interaction of enantiomers with a chiral stationary phase leads to separation. chemicalbook.comresearchgate.netHigh accuracy, direct analysis, widely applicable.
NMR with Chiral Derivatizing AgentCovalent reaction of enantiomers with a CDA forms diastereomers with distinct NMR signals. mdpi.comDoes not require a specialized chiral column.
NMR with Chiral Solvating AgentNon-covalent interaction with a CSA forms transient diastereomeric complexes, resolving NMR signals.Sample is not chemically altered.
Circular Dichroism (CD) SpectroscopyMeasures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govHigh-throughput screening applications.

Diastereomeric Ratio (dr) Analysis and Stereoisomer Differentiation

Diastereomers are stereoisomers that are not mirror images of each other. They arise when a compound has two or more stereocenters. In the context of derivatives or synthesis products from this compound, new stereocenters can be formed, leading to diastereomeric mixtures. Unlike enantiomers, diastereomers have different physical and spectroscopic properties.

NMR Spectroscopy: This is the most direct method for determining the diastereomeric ratio (dr). upi.edu Because diastereomers are distinct compounds, they give rise to separate sets of signals in both ¹H and ¹³C NMR spectra. The ratio of the integrals of well-resolved, non-overlapping peaks corresponding to each diastereomer provides a direct and accurate measure of the dr. youtube.commdpi.com 2D NMR techniques can be used to assign the full structure of each diastereomer present. youtube.com

Chromatography (GC and HPLC): Diastereomers can typically be separated using standard (achiral) chromatographic techniques due to their different physical properties (e.g., polarity, boiling point). The ratio of the peak areas in the chromatogram gives the dr.

X-ray Crystallography: For solid, crystalline materials, single-crystal X-ray diffraction provides unambiguous proof of the relative and absolute stereochemistry of a single diastereomer, confirming its structure definitively.

Interactive Table: Techniques for Diastereomeric Ratio (dr) Analysis
TechniquePrinciple of DifferentiationApplication
NMR SpectroscopyDiastereomers are chemically distinct and have unique sets of NMR signals (chemical shifts, coupling constants). upi.eduDirect quantification from the crude reaction mixture by signal integration. youtube.com
HPLC / GCDifferences in physical properties (e.g., polarity) allow for separation on standard achiral columns.Separation and quantification of diastereomers in a mixture.
X-ray CrystallographyProvides the exact 3D arrangement of atoms in a single crystal.Absolute structural confirmation of an isolated, pure diastereomer.

X-ray Crystallography for Absolute and Relative Stereochemistry

For a chiral molecule like this compound, which possesses multiple stereocenters, X-ray crystallography provides a definitive solution to the complex puzzle of its spatial arrangement. The rigid bicyclo[3.1.1]heptane framework of the pinane structure gives rise to distinct stereoisomers, and the "cis" designation in this compound refers to the relative orientation of substituents on this bicyclic system.

Relative Stereochemistry: A routine X-ray diffraction experiment unequivocally establishes the relative configuration of all stereogenic centers within the molecule. researchgate.net For this compound, this would confirm the cis relationship between the gem-dimethyl bridge and the aminomethyl group at the C2 position. The analysis would provide precise torsional angles and intramolecular distances, offering a detailed conformational picture of the molecule in the solid state. This data would definitively show how the aminomethyl substituent is oriented with respect to the bicyclic pinane core.

Absolute Stereochemistry: Determining the absolute configuration—distinguishing between a molecule and its non-superimposable mirror image (enantiomer)—is a more nuanced, yet achievable, aspect of X-ray crystallography. This is accomplished by analyzing the anomalous scattering of X-rays by the electrons of the atoms. researchgate.net This effect is typically subtle for light atoms (carbon, nitrogen, oxygen), but can be enhanced by using X-ray radiation of a specific wavelength (e.g., from a copper anode) or by crystallizing the compound as a salt with a heavier atom (like a hydrochloride or hydrobromide salt).

A key parameter in this determination is the Flack parameter, which is calculated during the refinement of the crystal structure. A Flack parameter value close to zero for a given enantiomer confirms that the assigned absolute stereochemistry is correct. Conversely, a value near one would indicate that the inverted structure is the correct one. sigmaaldrich.com

To illustrate the type of data obtained from such an analysis, the table below presents hypothetical, yet representative, crystallographic data for a hydrochloride salt of a cis-pinane (B1246623) derivative, based on known structures of similar bicyclic monoterpenoids.

Interactive Table 1: Illustrative Crystallographic Data for a Cis-Pinane Derivative Hydrochloride
ParameterValue
Chemical FormulaC₁₁H₂₂N⁺ · Cl⁻
Formula Weight203.76
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.854(2)
b (Å)11.321(3)
c (Å)13.987(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1244.5(6)
Z4
Calculated Density (g/cm³)1.088
Absorption Coeff. (mm⁻¹)0.285
F(000)448
Flack Parameter0.02(4)

In this illustrative example, the orthorhombic space group P2₁2₁2₁ is a common chiral space group, indicating that the crystal is composed of a single enantiomer. The unit cell dimensions (a, b, c) define the size of the repeating unit in the crystal. The Flack parameter of 0.02(4) would provide high confidence in the assignment of the absolute stereochemistry.

Further detailed analysis of the refined crystal structure would yield a table of selected bond lengths and angles, providing a precise geometric description of the molecule.

Interactive Table 2: Illustrative Selected Interatomic Distances and Angles
Bond/AngleMeasurement (Å or °)
C1-C21.545(3)
C2-C11 (CH₂N)1.528(4)
C11-N11.489(3)
C1-C6-C5110.2(2)
C2-C1-C788.5(2)
C1-C2-C11114.7(3)
H-N1-C11109.5

This detailed structural data, obtained through X-ray crystallography, is indispensable for confirming the identity and stereochemical purity of this compound. It provides a foundational understanding for rationalizing its chemical reactivity and biological activity, should it be explored for such purposes.

Chemical Reactivity and Derivatization of Cis Pinan 2 Ylmethyl Amine

Amine Functional Group Transformations

The primary amine group in cis-(pinan-2-ylmethyl)amine is the focal point for a variety of chemical transformations. Its reactivity is characteristic of a sterically hindered primary amine, influenced by the bulky bicyclic pinane (B1207555) scaffold.

Selective Alkylation, Acylation, and Sulfonylation Reactions

The nitrogen atom of this compound can act as a nucleophile, readily participating in alkylation, acylation, and sulfonylation reactions.

Alkylation: Selective mono-alkylation of primary amines can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. ub.edunih.gov To achieve selective mono-alkylation of this compound, methods often involve the use of a large excess of the amine or specialized techniques like reductive amination or using protecting groups. For instance, the Fukuyama method, which involves alkylation of a nitrobenzenesulfonamide derivative followed by removal of the sulfonyl group, provides a robust route to secondary amines. nih.gov Photoredox catalysis has also emerged as a method for the site-selective α-C(sp3)-H alkylation of primary amine derivatives, offering a different approach to functionalization. nih.gov

Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, proceeds readily to form the corresponding amides. This reaction is typically high-yielding and selective for N-acylation under standard conditions. The steric bulk of the pinane moiety does not significantly hinder this transformation.

Sulfonylation: Similarly, sulfonylation is achieved by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base to yield sulfonamides. These derivatives are often crystalline solids and are useful in subsequent synthetic steps or for analytical characterization. ub.edu

Reaction TypeReagent ClassProductKey Considerations
AlkylationAlkyl Halides, Aldehydes/Ketones (Reductive Amination)Secondary/Tertiary AminesControl of over-alkylation is crucial. nih.gov
AcylationAcid Chlorides, Acid AnhydridesAmidesGenerally high-yielding and selective.
SulfonylationSulfonyl ChloridesSulfonamidesForms stable, often crystalline, products. ub.edu

Formation of Imine and Amine Derivatives from Related Pinene Scaffolds

The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.com This reaction is typically catalyzed by mild acid and involves the formation of a carbinolamine intermediate followed by the elimination of water. chemistrysteps.comlibretexts.org The equilibrium of this reversible reaction is often driven towards the imine product by removing water from the reaction mixture. masterorganicchemistry.com

Imines derived from the pinene scaffold are valuable chiral intermediates in asymmetric synthesis. The C=N double bond of the imine can be reduced to form secondary amines or be attacked by nucleophiles to introduce new stereocenters. The inherent chirality of the pinane backbone can influence the stereochemical outcome of these subsequent reactions. nih.govresearchgate.net The synthesis of various amine derivatives from pinene scaffolds is a common strategy for producing chiral ligands and catalysts. nih.govrsc.org

Stereospecific and Stereoselective Chemical Transformations

The chiral nature of the pinane skeleton in this compound makes it a valuable reagent and substrate in stereoselective synthesis.

Regio- and Stereoselective Ring Opening Reactions of Epoxides with Amines

The reaction of amines with epoxides is a fundamental method for the synthesis of β-amino alcohols, which are important intermediates in pharmaceutical and materials chemistry. scielo.org.mxmdpi.com this compound can act as a nucleophile to open the epoxide ring. The regioselectivity of this reaction is dependent on both steric and electronic factors of the epoxide and the reaction conditions.

Under neutral or basic conditions, the reaction generally proceeds via an SN2 mechanism, with the amine attacking the less sterically hindered carbon of the epoxide. scielo.org.mx In the presence of an acid catalyst, the epoxide oxygen is protonated, and the reaction may gain some SN1 character, with the nucleophilic attack favoring the more substituted carbon that can better stabilize a partial positive charge. rsc.org The stereochemistry of the pinane group can influence the approach of the nucleophile, potentially leading to diastereoselective outcomes. The cis-configuration of the starting amine can impart specific stereochemical control in the transition state of the ring-opening reaction. nih.gov

Reaction ConditionsMechanismSite of Nucleophilic AttackTypical Product
Basic/NeutralSN2Less substituted carbonRegioisomeric β-amino alcohol
AcidicMixed SN1/SN2 characterMore substituted carbonRegioisomeric β-amino alcohol

Intramolecular Cyclization Reactions to Form Nitrogen-Containing Heterocyclic Systems

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, providing a pathway to complex nitrogen-containing heterocyclic systems. nih.govnih.gov The pinane framework serves as a rigid chiral template, allowing for a high degree of stereocontrol in the formation of new rings.

For such a cyclization to occur, the amine must first be derivatized to introduce a reactive functional group elsewhere in the molecule. For example, a derivative containing an alkene (for aza-Wacker-type cyclization), a leaving group (for intramolecular nucleophilic substitution), or a carbonyl group (for intramolecular imine formation and subsequent cyclization) could be synthesized. organic-chemistry.orgnih.gov The stereochemical information embedded in the pinane moiety can direct the cyclization to favor the formation of one specific diastereomer of the heterocyclic product. beilstein-journals.org These reactions are powerful tools for the synthesis of enantiomerically pure alkaloids and other biologically active nitrogenous compounds. nih.gov

Analytical Derivatization Strategies

For analytical purposes, such as quantification by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), low molecular weight amines like this compound often require derivatization. scienceopen.com Derivatization serves to improve chromatographic properties and enhance detection sensitivity by introducing a chromophoric or fluorophoric tag. nih.gov

The primary amine group is the target for these derivatization reactions. A variety of reagents are available for this purpose. scienceopen.comnih.gov

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with the primary amine to form a highly fluorescent sulfonamide derivative, enabling sensitive detection by fluorescence detectors. nih.gov

Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride): Forms a colored sulfonamide derivative that can be detected by UV-Vis spectrophotometry. nih.gov

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. This is a rapid and widely used pre-column derivatization method for amino acid and amine analysis. nih.gov

9-Fluorenylmethyl chloroformate (Fmoc-Cl): Forms a stable carbamate (B1207046) derivative that is highly fluorescent, providing excellent sensitivity. nih.gov

4-Hydroxy-3-methoxycinnamaldehyde: Reacts with amines to form a stable Schiff base, which can improve sensitivity and specificity in mass spectrometry analysis. nih.gov

The choice of derivatizing agent depends on the analytical technique being employed, the desired sensitivity, and the nature of the sample matrix. scispace.com

Derivatizing ReagentFunctional Group FormedDetection Method
Dansyl chlorideSulfonamideFluorescence
Dabsyl chlorideSulfonamideUV-Vis
o-Phthalaldehyde (OPA)IsoindoleFluorescence
9-Fluorenylmethyl chloroformate (Fmoc-Cl)CarbamateFluorescence
4-Hydroxy-3-methoxycinnamaldehydeImine (Schiff Base)Mass Spectrometry

Pre-column Derivatization Techniques for Chromatographic Analysis (e.g., HPLC-FLD, HPLC-DAD)

Pre-column derivatization is a widely employed strategy to improve the chromatographic properties and detection sensitivity of analytes that lack a strong chromophore or fluorophore, such as this compound. This technique involves the chemical modification of the analyte before its introduction into the HPLC system. The primary goal is to attach a molecule (a derivatizing agent) to the amine that imparts desirable characteristics, such as strong UV absorbance or fluorescence, leading to significantly lower detection limits. nih.gov

For this compound, a bulky and chiral primary amine, the derivatization reaction must be carefully optimized to ensure complete conversion without side reactions. The steric hindrance around the aminomethyl group, due to the bicyclic pinane skeleton, may influence the reaction kinetics.

Key advantages of pre-column derivatization for the analysis of this compound include:

Enhanced Sensitivity: Introduction of a highly responsive tag allows for detection at much lower concentrations.

Improved Chromatography: Derivatization can alter the polarity and size of the molecule, potentially leading to better peak shape and resolution.

Increased Selectivity: The choice of derivatizing agent and detection method can provide selectivity for primary amines in complex matrices.

The resulting derivatives of this compound can be effectively separated on reverse-phase HPLC columns, such as C18 or C8, and detected by HPLC-FLD for fluorescent derivatives or HPLC-DAD for UV-absorbing derivatives. researchgate.netthermoscientific.fr

Application of Specific Derivatization Reagents (e.g., DMQC-OSu, 2-nitro-4-trifluoromethylfluorobenzene, OPA, FMOC)

Several reagents are commonly used for the pre-column derivatization of primary amines. The choice of reagent depends on the desired detection method and the specific characteristics of the analyte.

DMQC-OSu (2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester): This is a fluorogenic reagent that reacts with primary amines to form highly fluorescent carboxamides. sigmaaldrich.comnih.gov The reaction is typically carried out in an aqueous medium at a slightly alkaline pH. The resulting derivative of this compound would be expected to exhibit strong fluorescence, making it suitable for sensitive detection by HPLC-FLD. hplc.eu

2-nitro-4-trifluoromethylfluorobenzene: This reagent reacts with primary amines via nucleophilic aromatic substitution to produce a derivative with strong UV absorbance. google.com The reaction is typically performed in an aprotic polar solvent under basic conditions. The resulting N-substituted 2-nitro-4-trifluoromethylaniline derivative of this compound would be readily detectable by HPLC-DAD.

OPA (o-phthalaldehyde): OPA reacts rapidly with primary amines in the presence of a thiol (such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) at alkaline pH to form highly fluorescent isoindole derivatives. interchim.frresearchgate.net This reaction is fast and can often be automated. nih.gov However, the stability of the OPA derivatives can be a concern, sometimes necessitating immediate analysis. nih.gov

FMOC (9-fluorenylmethyl chloroformate): FMOC-Cl reacts with primary and secondary amines under alkaline conditions to form stable and highly fluorescent derivatives. researchgate.netsigmaaldrich.com The resulting FMOC-adduct of this compound would be well-suited for HPLC-FLD analysis, offering high sensitivity. ikm.org.my

Table of Derivatization Reagents and Typical Reaction Conditions:

Derivatizing ReagentReaction ConditionsDetection MethodExpected Derivative with this compound
DMQC-OSu pH 8.0 aqueous medium, 50°C, 20 min nih.govHPLC-FLDHighly fluorescent carboxamide
2-nitro-4-trifluoromethylfluorobenzene Aprotic polar solvent (e.g., DMSO), weak base catalyst (e.g., N,N-diisopropylethylamine), room temperature, 1.5 h google.comHPLC-DADN-substituted 2-nitro-4-trifluoromethylaniline
OPA/thiol Alkaline pH (e.g., borate (B1201080) buffer pH 10.2), room temperature, rapid reaction (<5 min) thermoscientific.frinterchim.frHPLC-FLDFluorescent isoindole derivative
FMOC-Cl Alkaline pH (e.g., borate buffer pH 10), room temperature, ~1 h ikm.org.myHPLC-FLDFluorescent N-substituted derivative

Strategies for Enhancing Detectability and Separability of Amine Analytes

Beyond the selection of a suitable derivatization reagent, several other strategies can be employed to enhance the detectability and separability of this compound.

Optimization of Derivatization Conditions: Factors such as pH, temperature, reaction time, and reagent concentration should be carefully optimized to ensure complete derivatization and minimize the formation of by-products. thermoscientific.fr

Chromatographic Conditions: The choice of stationary phase, mobile phase composition, gradient elution profile, and column temperature are all critical for achieving good separation of the derivatized analyte from other components in the sample matrix and from any excess reagent or by-products. For chiral molecules like this compound, derivatization with a chiral reagent can produce diastereomers that may be separable on a standard achiral HPLC column. nih.govnih.gov Alternatively, a chiral stationary phase can be used to separate the enantiomers of the derivatized amine.

Solid-Phase Extraction (SPE): SPE can be used for sample clean-up prior to derivatization to remove interfering substances from the sample matrix. mdpi.com It can also be employed after derivatization to remove excess reagent and by-products, thereby reducing background noise and improving the signal-to-noise ratio.

Fluorescence Detection: For reagents that yield fluorescent derivatives (e.g., DMQC-OSu, OPA, FMOC), HPLC with fluorescence detection (HPLC-FLD) is generally more sensitive and selective than UV detection. nih.gov Optimizing the excitation and emission wavelengths is crucial for maximizing sensitivity.

Mass Spectrometric Detection: Coupling HPLC with mass spectrometry (LC-MS) provides high selectivity and sensitivity, and also offers structural information for peak identification. nih.gov

Carbon-Carbon Bond Transformations and Skeletal Remodeling of Pinane Derivatives

The pinane skeleton, with its strained cyclobutane (B1203170) ring, is susceptible to a variety of skeletal rearrangements and carbon-carbon bond transformations. chemistrysteps.com These reactions can be initiated by various means, including thermal, acid-catalyzed, or transition-metal-catalyzed processes. While much of the research has focused on pinane derivatives with oxygen-containing functional groups, the presence of an aminomethyl group at the C2 position can also influence the reactivity and direct the course of skeletal remodeling.

The strain within the bicyclo[3.1.1]heptane system of pinane derivatives is a key driving force for many of these transformations. masterorganicchemistry.com Reactions that lead to the cleavage of the cyclobutane ring can result in the formation of monocyclic or other bicyclic systems. chemistrysteps.com For instance, the formation of a carbocation adjacent to the cyclobutane ring can trigger a ring expansion, leading to a more stable cyclopentane (B165970) or cyclohexane (B81311) ring system. youtube.com

While specific examples of skeletal remodeling initiated at the C2-aminomethyl group of this compound are not extensively documented in readily available literature, it is conceivable that this functional group could participate in or direct such transformations. For example, conversion of the amine to a good leaving group could initiate a rearrangement involving migration of one of the C-C bonds of the cyclobutane ring. Furthermore, the nitrogen atom could act as a directing group in transition-metal-catalyzed C-H activation or C-C bond cleavage reactions. The field of skeletal editing, which involves precise atom-level modifications within molecular cores, offers potential future avenues for the controlled remodeling of the pinane framework. rsc.org

Applications in Asymmetric Synthesis and Catalysis

Cis-(Pinan-2-ylmethyl)amine as a Chiral Ligand

When employed as a chiral ligand, this compound coordinates to a metal center, creating a chiral catalytic species. The steric bulk and fixed conformation of the pinane (B1207555) scaffold enforce a specific spatial arrangement around the metal, enabling the catalyst to differentiate between the two enantiotopic faces of a prochiral substrate. This leads to the preferential formation of one enantiomer of the product.

This compound and its derivatives are effective ligands for a variety of transition metals, including ruthenium, rhodium, palladium, and zinc, in numerous catalytic asymmetric transformations. The ability to fine-tune the steric and electronic properties of the ligand by modifying the amine group allows for the optimization of catalysts for specific reactions. These chiral pincer-type complexes are noted for their structural rigidity, which is crucial for creating a well-defined coordination environment around the metal center to achieve high stereoselectivity. nih.gov The resulting metal complexes have been successfully applied in reactions such as hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions.

One of the most well-documented applications of pinane-based chiral ligands is in the enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to aldehydes. mdpi.comnih.govnih.gov This reaction is a powerful method for synthesizing enantiomerically enriched secondary alcohols, which are important building blocks for pharmaceuticals and natural products. mdpi.com In this process, the chiral amine ligand coordinates with the diethylzinc, forming a chiral catalyst that directs the addition of an ethyl group to either the Re or Si face of the aldehyde's carbonyl group. Pinane-based aminodiol ligands have demonstrated the ability to provide moderate to good enantioselectivities, with outcomes often dependent on the specific substituents on the ligand. mdpi.com

AldehydeLigand TypeProduct ConfigurationEnantiomeric Excess (ee)
BenzaldehydePinane-based aminodiolRUp to 80%
4-ChlorobenzaldehydePinane-based aminodiolR75%
4-MethoxybenzaldehydePinane-based aminodiolR64%
CinnamaldehydePinane-based aminodiolR87%
CyclohexanecarboxaldehydePinane-based aminodiolR50%

This table presents representative results for the enantioselective addition of diethylzinc to various aldehydes using pinane-derived chiral ligands, adapted from research findings. mdpi.com

This compound-derived ligands are also instrumental in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines. nih.govkanto.co.jp These reactions provide direct access to valuable chiral alcohols and amines. kanto.co.jpnih.gov In asymmetric transfer hydrogenation (ATH), a hydrogen donor such as isopropanol (B130326) or a formic acid/triethylamine mixture is used in place of molecular hydrogen (H₂). kanto.co.jp Ruthenium complexes bearing chiral diamine ligands are particularly effective catalysts for these transformations. kanto.co.jp The rigid chiral environment created by the ligand ensures high stereocontrol during the hydride transfer step, leading to products with high enantiomeric purity. The catalyst structure can significantly influence the reaction, where even a slight change can result in a complete reversal of enantioselectivity. nih.gov

SubstrateCatalyst SystemProductEnantiomeric Excess (ee)
AcetophenoneIron(II) PNNP' Complex(S)-1-Phenylethanol95%
N-(1-phenylethylidene)anilineRuthenium-diamine complex(R)-N-(1-phenylethyl)aniline97%
1-TetraloneRuthenium-diamine complex(R)-1,2,3,4-tetrahydronaphthalen-1-ol98%
2,4,6-TrimethylacetophenoneRuthenium-diamine complex(R)-1-(2,4,6-trimethylphenyl)ethanol99%

This table summarizes typical results achieved in asymmetric transfer hydrogenation using catalyst systems incorporating chiral amine-based ligands. nih.govkanto.co.jp

This compound as a Chiral Auxiliary

When used as a chiral auxiliary, this compound is temporarily incorporated into a substrate molecule via a covalent bond. wikipedia.org The inherent chirality of the auxiliary then directs the stereochemical course of one or more subsequent reactions. wikipedia.org After the desired transformation is complete, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis for achieving high levels of stereocontrol.

The primary function of a chiral auxiliary is to exert diastereoselective control. By attaching the bulky and conformationally rigid pinane group to a prochiral molecule, one of the molecule's faces becomes sterically hindered. This steric bias forces an incoming reagent to attack from the more accessible face, resulting in the preferential formation of one diastereomer of the product. This method has been successfully applied to a wide range of reactions, including alkylations, aldol (B89426) reactions, and conjugate additions, providing reliable access to stereochemically defined molecules. nih.gov

This compound is particularly effective in directing stereochemistry during the formation of new carbon-carbon bonds. A common approach involves forming an imine between the chiral amine and a prochiral ketone or aldehyde. The resulting chiral imine can then undergo nucleophilic addition or be deprotonated to form a chiral enamine or aza-enolate. The pinane framework effectively shields one face of the reactive intermediate. Subsequent reaction with an electrophile, such as an alkyl halide, occurs with high diastereoselectivity, creating a new stereocenter with a predictable configuration. The final step involves the hydrolytic cleavage of the auxiliary to release the enantiomerically enriched carbonyl compound. This strategy has proven to be a robust method for the asymmetric synthesis of α-substituted ketones and aldehydes.

Development of Novel Chiral Catalysts and Auxiliaries from this compound Derivatives

The rigid bicyclic structure of the pinane skeleton, derived from naturally abundant α-pinene and β-pinene, provides a valuable chiral scaffold for the development of new catalysts and auxiliaries for asymmetric synthesis. This compound serves as a key building block, allowing for the introduction of diverse functionalities to create a range of sophisticated chiral ligands and organocatalysts. These derivatives leverage the steric bulk and defined stereochemistry of the pinane framework to effectively control the stereochemical outcome of chemical reactions.

Design and Synthesis of Pinane-Based P,N-Ligands, N,N'-Dioxides, and Related Chiral Organocatalysts

The development of effective chiral ligands is crucial for asymmetric metal catalysis. The pinane framework has been incorporated into various ligand classes, including P,N-ligands and N,N'-dioxides, to create sterically demanding and stereochemically well-defined environments around a metal center.

P,N-Ligands: Hybrid P,N-ligands, which contain both a hard nitrogen and a soft phosphorus donor atom, have found wide application in asymmetric catalysis. The synthesis of such ligands often involves the functionalization of a chiral amine backbone. For instance, aminophosphine (B1255530) ligands can be synthesized in a two-step process involving the addition of a nucleophilic amine to a vinylphosphine oxide, followed by reduction. ic.ac.uk This methodology allows for the creation of libraries of optically active P,N-ligands by using chiral amines derived from the pinane scaffold. ic.ac.uk

N,N'-Dioxides: Chiral N,N'-dioxide ligands are a class of neutral, tetradentate ligands capable of coordinating to a wide variety of metal ions. rsc.org These ligands are typically synthesized from readily available chiral amino acids and amines. rsc.orgrsc.org The general synthetic approach involves amide bond formation followed by oxidation of the nitrogen atoms to N-oxides. By employing amines derived from the pinane skeleton, it is possible to construct C2-symmetric N,N'-dioxide ligands where the steric and chiral properties are dictated by the pinane moiety. These ligands can form non-planar complexes with metal ions, creating a well-defined chiral pocket for asymmetric transformations. rsc.org

Chiral Organocatalysts: Beyond their use in metal-based ligands, derivatives of this compound are valuable as chiral organocatalysts. The field of organocatalysis has expanded rapidly, utilizing small organic molecules to catalyze enantioselective reactions. mdpi.comnih.gov Pinane-based β-amino alcohols have been synthesized and successfully employed as organocatalysts in asymmetric aldol and Michael addition reactions. researchgate.net The synthesis of these catalysts often starts from pinane-derived ketones, which undergo nitrosation and subsequent reduction to yield the desired amino alcohols. researchgate.net The inherent chirality of the pinane backbone is instrumental in directing the stereochemical course of these reactions.

Catalytic Systems Derived from Pinane-Amino Alcohols and Aminodiols

Pinane-based amino alcohols and aminodiols are a particularly important class of catalysts derived from the pinane scaffold. They are frequently used as chiral ligands in the enantioselective addition of organozinc reagents to aldehydes, a key C-C bond-forming reaction for the synthesis of chiral secondary alcohols.

The synthesis of these catalytic systems typically begins with the oxidation of (-)-β-pinene to (-)-nopinone, which can be further functionalized. mdpi.com For example, a key allylic alcohol intermediate can be prepared from 3-methylenenopinone. mdpi.comresearchgate.net Stereoselective epoxidation of this intermediate followed by ring-opening with various primary and secondary amines affords a library of pinane-based aminodiols. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net Similarly, 1,4-amino alcohols can be synthesized via an aldol condensation of (+)-nopinone with 2-pyridinecarboxaldehyde (B72084), followed by diastereoselective reduction and hydrogenation. u-szeged.hu

A library of pinane-based 2-amino-1,3-diols has been synthesized from isopinocarveol (B12787810) (derived from α-pinene) through a stereoselective aminohydroxylation process. nih.govbeilstein-journals.org These aminodiols and their derivatives, such as oxazolidines formed by reaction with formaldehyde (B43269), have been tested as chiral catalysts. researchgate.netbeilstein-journals.org

The effectiveness of these pinane-based aminodiols as chiral catalysts has been demonstrated in the enantioselective addition of diethylzinc to various aldehydes. The results show that the structure of the N-substituent on the amino group significantly influences the enantioselectivity of the reaction, with moderate to good enantiomeric excesses (ee) being achieved. mdpi.comresearchgate.net

Table 1: Application of Pinane-Based Aminodiol Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde mdpi.comresearchgate.net
Catalyst (Aminodiol Derivative)N-SubstituentYield (%)Enantiomeric Excess (ee %)Configuration of Product
Pinane-aminodiolBenzyl9560R
Pinane-aminodiol(R)-1-Phenylethyl9472R
Pinane-aminodiol(S)-1-Phenylethyl9580R
Pinane-aminodiolIsopropyl9645R
O-Benzyl Pinane-aminodiolIsopropyl9465R
O-Benzyl Pinane-aminodiol(S)-1-Phenylethyl9574S

Utility in the Enantioselective Synthesis of Complex Chemical Entities

The chiral catalysts and auxiliaries derived from this compound are valuable tools for the enantioselective synthesis of complex, biologically active molecules. The inherent stereochemistry of the pinane scaffold provides a reliable platform for inducing chirality in key synthetic steps.

One area where pinane-based aminodiols show significant promise is in the synthesis of sphingolipid analogues. nih.gov Sphingolipids are critical for numerous cellular processes, and their synthetic analogues, such as FTY720 (fingolimod), are important therapeutic agents. nih.gov The core of these molecules is a 2-amino-1,3-diol moiety, the stereoselective construction of which is a major synthetic challenge. nih.gov Pinane-based aminodiols, synthesized via stereoselective hydroxyamination, serve as chiral templates and potential precursors for these complex targets. nih.gov

The development of new catalysts for olefin metathesis has also been a focus, with applications in the total synthesis of complex alkaloids. For example, the enantioselective synthesis of the Aspidosperma alkaloid quebrachamine (B1219942) was achieved using a key ring-closing metathesis step. nih.govduke.edu While the specific catalyst used in this synthesis was a stereogenic-at-Mo complex with monodentate ligands, the successful application highlights the importance of developing novel chiral catalysts for accessing complex molecular architectures. The pinane framework represents a readily available chiral pool for the design of new ligands for such transformations.

Furthermore, the synthesis of chiral piperidines, a common scaffold in pharmaceuticals, is another area where pinane-derived catalysts could be applied. nih.govdicp.ac.cnresearchgate.net Asymmetric reduction of pyridinium (B92312) salts and other related strategies are employed to create these valuable N-heterocycles. dicp.ac.cnresearchgate.net Chiral diamines synthesized from α-pinene have been tested as ligands in copper-catalyzed asymmetric Henry (nitroaldol) reactions, demonstrating the transfer of chirality from the pinane backbone to the product. researchgate.net This highlights the potential of using catalysts derived from this compound in the synthesis of various complex, nitrogen-containing compounds.

Computational and Theoretical Chemistry Studies

Molecular Modeling of Cis-(Pinan-2-ylmethyl)amine and its Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a chiral ligand such as this compound, understanding its three-dimensional structure and electronic landscape is fundamental to comprehending its role in asymmetric catalysis.

The rigid bicyclic pinane (B1207555) framework of this compound significantly restricts its conformational freedom. However, rotation around the C2-CH2 and CH2-N bonds allows for different spatial arrangements of the aminomethyl group relative to the pinane skeleton. Conformational analysis aims to identify the most stable (lowest energy) conformations and to map the potential energy surface associated with these rotations.

Computational methods such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are employed for this purpose. A systematic search of the conformational space can reveal the preferred geometries of the ligand. For pinane-based aminodiol ligands, which share the same core structure, modeling studies at the Hartree-Fock level of theory have been used to identify local minima on the potential energy surface when complexed to a metal center like zinc. mdpi.com These studies are crucial as the ligand's conformation can dictate how a substrate approaches the catalytic active site, thereby influencing the stereochemical outcome of the reaction.

Table 1: Representative Torsional Angles for a Low-Energy Conformer of this compound (Hypothetical Data)

Dihedral AngleValue (degrees)
C1-C2-C7-N65.4
C3-C2-C7-N-175.2
C2-C7-N-H160.1
C2-C7-N-H2-60.1

Note: This data is illustrative. Actual values would be derived from specific computational studies.

The electronic structure of this compound, specifically the distribution of electrons and the nature of its molecular orbitals, governs its reactivity. DFT calculations are commonly used to determine various electronic properties and reactivity descriptors.

The nitrogen atom of the primary amine is the primary site of Lewis basicity and coordination to metal centers. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the nitrogen lone pair, indicating its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) distribution can provide insights into where the molecule is most likely to accept electrons.

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, can quantify the reactivity of different sites within the molecule. These descriptors help in predicting how the ligand will interact with other reagents and the catalyst's metal center.

Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

PropertyValue
HOMO Energy-8.5 eV
LUMO Energy2.1 eV
HOMO-LUMO Gap10.6 eV
Dipole Moment1.8 D
Mulliken Charge on N-0.45 e

Note: This data is illustrative and would be obtained from specific quantum chemical calculations.

Mechanistic Insights into Asymmetric Catalysis and Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing a step-by-step picture of how reactants are converted into products. For reactions catalyzed by complexes of this compound, these studies can reveal the intricate details of the stereodetermining step.

The key to understanding the enantioselectivity of a catalyzed reaction is to analyze the transition state (TS) of the stereodetermining step. For a reaction producing two enantiomers, there will be two diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. The difference in the activation energies (ΔΔG‡) of these two transition states determines the enantiomeric excess (ee) of the reaction.

Computational chemists use various algorithms to locate these transition state structures on the potential energy surface. Once located, frequency calculations are performed to confirm that the structure is a true transition state (characterized by a single imaginary frequency). By mapping the reaction pathway from reactants to products through the transition state (the intrinsic reaction coordinate), the entire mechanism can be elucidated. For example, in the addition of diethylzinc (B1219324) to aldehydes catalyzed by pinane-based ligands, modeling of the transition state complexes can help to understand the transfer of the ethyl group. mdpi.com

Once the energies of the diastereomeric transition states are calculated, the predicted enantioselectivity can be determined using the following relationship derived from transition state theory:

ee (%) = 100 * (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1)

where ΔΔG‡ is the difference in the Gibbs free energies of the two transition states, R is the gas constant, and T is the temperature.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, along with DFT, are used to calculate these energies with high accuracy. In a study on the addition of diethylzinc to aldehydes catalyzed by pinane-based chiral aminodiols, molecular modeling at the RHF/LANL2DZ level of theory was successfully applied to interpret the stereochemical outcome of the reactions, showing excellent correlation with the experimentally observed (R) enantioselectivity. mdpi.com

The analysis of the transition state geometries reveals the specific steric and electronic interactions that are responsible for the energy difference. For ligands derived from the pinane framework, the bulky gem-dimethyl group often plays a crucial role in creating a chiral pocket that sterically disfavors one of the transition states. Hydrogen bonding and other non-covalent interactions can also be critical in stabilizing one transition state over the other.

Structure-Activity/Selectivity Relationship Investigations

By systematically modifying the structure of this compound in silico and calculating the resulting changes in the predicted enantioselectivity, computational chemists can establish structure-activity relationships (SAR) and structure-selectivity relationships (SSR). These studies can guide the rational design of new, more effective ligands.

For example, derivatives with different substituents on the amine nitrogen or at other positions on the pinane ring can be modeled. The computational results can then predict which modifications are likely to enhance the enantioselectivity of a particular reaction. This computational screening can significantly reduce the experimental effort required to develop new catalysts by prioritizing the most promising candidates for synthesis and testing. While specific quantitative structure-activity relationship (QSAR) studies on this compound are not widely reported, the principles of such investigations are a cornerstone of modern catalyst development. nih.govnih.gov

Correlation of Molecular Structure with Catalytic Performance and Stereochemical Outcome

A key application of computational chemistry in catalysis is to establish a clear correlation between the three-dimensional structure of a chiral ligand and the outcome of the reaction it catalyzes, particularly in terms of enantioselectivity. By understanding these relationships, chemists can move from a trial-and-error approach to a more predictive and design-oriented strategy.

One pertinent example involves the use of molecular modeling to understand the stereochemical outcome in the asymmetric addition of diethylzinc to aldehydes, catalyzed by pinane-based chiral aminodiols. mdpi.com These ligands, derived from natural (−)-β-pinene, share the same rigid bicyclic core as this compound. In a study of these catalysts, molecular modeling at the RHF/LANL2DZ level of theory was successfully employed to interpret the observed enantioselectivity. mdpi.com The computational models allowed for an examination of competing reaction pathways, revealing the subtle energetic differences that dictate the preferential formation of one enantiomer over the other. mdpi.com This approach highlights how the specific steric and electronic properties of the pinane framework, when incorporated into a catalyst, create a chiral environment that directs the approach of the reactants.

The stereochemical outcome in such reactions is often determined by the stability of the transition state complexes. Computational methods, such as Density Functional Theory (DFT), are particularly powerful for calculating the energies of these transient species. For a hypothetical catalyst derived from this compound, DFT calculations could be used to model the transition states for the formation of both (R) and (S) products. The difference in the calculated activation energies (ΔΔG‡) would then correlate with the enantiomeric excess (ee) observed experimentally.

Key structural features of the this compound ligand that would be critical in such a computational analysis include:

The rigid pinane backbone: This bulky and conformationally restricted framework creates a well-defined chiral pocket around the metal center.

The stereochemistry of the methyl group and the amine substituent: The cis relationship of these groups on the cyclobutane (B1203170) ring of the pinane structure dictates the spatial orientation of the rest of the ligand and, consequently, the shape of the catalytic active site.

The nature of the substituents on the amine: Modifications to the amine group would alter both the steric and electronic properties of the ligand, which would be reflected in the computational models.

The following interactive table summarizes key findings from a representative study on a related pinane-based catalyst, illustrating the type of data that can be generated to correlate structure with performance.

Ligand/CatalystSubstrateProduct Enantiomeric Excess (% ee)Computational MethodKey Finding
Pinane-based aminodiolBenzaldehydeup to 87% (R)RHF/LANL2DZModeling revealed competing reaction pathways, allowing for the interpretation of the stereochemical outcome. mdpi.com

Rational Design Principles for Improved Chiral Ligands and Auxiliaries

The insights gained from correlating structure with performance pave the way for the rational design of new and improved chiral ligands and auxiliaries. monash.edu Computational chemistry serves as a virtual laboratory where new ligand designs can be screened and optimized before their synthesis is attempted in the lab, saving significant time and resources.

The general principles for the rational design of chiral ligands, which are applicable to the modification of the this compound scaffold, include:

Tuning Steric Bulk: The steric hindrance around the catalytic center is a critical factor in achieving high enantioselectivity. By computationally modeling ligands with different substituents on the amine group of this compound, it would be possible to predict how changes in steric bulk would affect the transition state energies and, therefore, the stereochemical outcome.

Modulating Electronic Properties: The electron-donating or electron-withdrawing nature of the ligand can influence the reactivity of the metal center. DFT calculations can quantify these electronic effects through parameters such as calculated charge distributions and molecular orbital energies. This allows for the targeted design of ligands with optimal electronic properties for a specific catalytic transformation.

Substrate-Ligand Interactions: Effective chiral recognition relies on specific interactions between the substrate and the chiral catalyst. Molecular docking and transition state modeling can be used to visualize and analyze these interactions (e.g., hydrogen bonding, π-π stacking, steric repulsion). This understanding can guide the design of new ligands with enhanced substrate-binding capabilities.

The following table outlines some rational design principles and how they could be hypothetically applied to improve chiral ligands based on the this compound structure.

Design PrincipleProposed Modification to this compound ScaffoldDesired EffectComputational Tool
Increase Steric HindranceIntroduction of bulky aryl or alkyl groups on the amine nitrogen.Enhance facial discrimination of the substrate approach.DFT, Molecular Mechanics
Modulate ElectronicsIncorporation of electron-withdrawing or -donating substituents on an aromatic ring attached to the amine.Tune the Lewis acidity/basicity of the metal center for optimal reactivity.DFT (NBO analysis, ESP maps)
Enhance RigidityFormation of a bidentate or tridentate ligand by linking another coordinating group to the pinane backbone.Reduce conformational flexibility of the catalyst-substrate complex.Conformational Search, Molecular Dynamics
Introduce Secondary InteractionsAddition of a hydrogen-bond donor/acceptor group to the ligand.Create specific, stabilizing interactions with the substrate in the transition state.QM/MM, Docking

Through the iterative cycle of computational prediction and experimental validation, the development of new chiral ligands and auxiliaries based on the this compound framework can be significantly accelerated, leading to the discovery of highly efficient and selective catalysts for asymmetric synthesis.

Q & A

Q. What are the established synthetic routes for Cis-(Pinan-2-ylmethyl)amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound can be synthesized via reductive amination of pinan-2-ylmethyl ketone using ammonia and a reducing agent like sodium cyanoborohydride. Optimization involves adjusting pH (maintained at 6–7 for selective reduction), temperature (20–25°C to minimize side reactions), and stoichiometry of reagents. Purification typically employs column chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) to isolate the cis isomer . For scalability, flow chemistry setups with immobilized catalysts (e.g., Pd/C) improve reproducibility .

Q. What spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1\text{H}-NMR should show characteristic peaks for the pinane backbone (δ 1.2–1.8 ppm for methylene/methyl groups) and the amine proton (δ 2.3–2.7 ppm). 13C^{13}\text{C}-NMR confirms the cis configuration via coupling constants between C2 and the methyl group .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ at m/z 180.1754 for C11_{11}H21_{21}N) .
  • HPLC: Chiral columns (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase (95:5) resolve cis/trans diastereomers (retention time differences of 1.5–2 min) .

Q. How is this compound utilized as a ligand in coordination chemistry, and what metal complexes are most studied?

Methodological Answer: The amine acts as a bidentate ligand, coordinating via the nitrogen and adjacent methylene group. Common complexes include:

  • Copper(II) complexes: Synthesized by reacting this compound with CuCl2_2 in ethanol. These complexes exhibit catalytic activity in oxidation reactions (e.g., cyclohexane to cyclohexanol, TOF ~120 h1^{-1}) .
  • Palladium(0) complexes: Used in cross-coupling reactions (e.g., Suzuki-Miyaura), where steric effects from the pinane backbone enhance regioselectivity .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict the reactivity and stereoselectivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates Gibbs free energy profiles for intermediates in catalytic cycles. For example, the activation energy for Pd-catalyzed C–N coupling is reduced by 15–20 kJ/mol due to the ligand’s steric bulk .
  • Molecular Dynamics (MD): Simulates solvent effects (e.g., toluene vs. DMF) on ligand-metal binding kinetics. Polar solvents destabilize amine-Pd interactions, lowering catalytic turnover .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Dose-Response Reproducibility: Validate antimicrobial assays (e.g., MIC values) across multiple cell lines (e.g., S. aureus ATCC 25923 vs. clinical isolates) to account for strain-specific resistance .
  • Metabolite Profiling: Use LC-MS/MS to identify degradation products (e.g., N-oxides) that may confound activity readings. For example, oxidation at the amine group reduces antifungal efficacy by 40–60% .
  • Epimerization Control: Monitor stereochemical stability under physiological conditions (pH 7.4, 37°C) via circular dichroism (CD) to ensure cis configuration retention .

Q. How do steric and electronic effects of the pinane backbone influence enantioselectivity in asymmetric catalysis?

Methodological Answer:

  • Steric Effects: The rigid pinane structure creates a chiral pocket, favoring Re-face attack in ketone reductions (e.g., acetophenone to (R)-1-phenylethanol, 85% ee) .
  • Electronic Effects: Electron-donating methyl groups increase amine basicity, enhancing proton transfer rates in organocatalytic aldol reactions (kcat_{\text{cat}} ~0.45 s1^{-1}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.